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Compound of Interest

Compound Name: LYC-31138

CAS No.: 1381806-47-8

Cat. No.: B608751 Get Quote

Targeting Immunometabolism via F1F0-ATPase Modulation

Executive Summary
LYC-31138 is a first-in-class, small-molecule immunomodulator developed to target the

bioenergetic vulnerabilities of pathogenic T lymphocytes. Unlike broad-spectrum

immunosuppressants (e.g., calcineurin inhibitors) that blanket-suppress immune signaling,

LYC-31138 operates on a metabolic checkpoint.

It functions as a selective inhibitor of the mitochondrial F1F0-ATPase (ATP synthase). By

modulating this complex, LYC-31138 induces a state of mitochondrial hyperpolarization and

catastrophic Reactive Oxygen Species (ROS) generation specifically in alloreactive or

pathogenic T cells, driving them into apoptosis while sparing naive, quiescent T cells. This

mechanism is particularly relevant in Graft-Versus-Host Disease (GVHD) and autoimmune

disorders (e.g., IBD, Lupus), where pathogenic cells exhibit a distinct "anaplerotic" metabolic

signature.
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IUPAC Name: (Z)-N-((tert-butylamino)((5-(4-fluorophenyl)-1H-pyrazol-3-

yl)amino)methylene)-4-(trifluoromethyl)benzamide.[2]

Class: Pyrazole-benzamide derivative (Distinct from the benzodiazepine BZ-423, though

functionally analogous).

Molecular Target: F1F0-ATPase
The primary target is the Oligomycin Sensitivity Conferring Protein (OSCP) subunit of the

mitochondrial F1F0-ATPase.

Normal Function: The F1F0-ATPase uses the proton gradient (

) generated by the Electron Transport Chain (ETC) to synthesize ATP. Protons flow back into
the matrix, rotating the rotor and driving ATP synthesis.

LYC-31138 Action: Binding to the OSCP subunit inhibits the rotary mechanics required for

proton return. This creates a "damming" effect: protons are pumped out by the ETC but

cannot return, causing the membrane potential (

) to spike (hyperpolarization).

Mechanism of Action: The Bioenergetic Kill-Switch
The selectivity of LYC-31138 relies on the Metabolic Theory of Programmed Cell Death.

Pathogenic T cells (e.g., in GVHD) are not merely "active"; they undergo a metabolic

reprogramming toward anaplerosis—the replenishment of TCA cycle intermediates via fatty

acid oxidation (FAO) and glutaminolysis rather than standard glycolysis-driven TCA cycling.

The Signaling Cascade
Inhibition: LYC-31138 binds F1F0-ATPase.[1][3][4]

Hyperpolarization: Proton return is blocked;

increases beyond physiological limits.

ROS Generation: The stalled ETC backs up electrons, leading to superoxide (
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) leakage, primarily at Complex III.

Redox Collapse: Pathogenic cells, already under metabolic stress, cannot buffer this ROS

surge.

Apoptosis: High ROS triggers cytochrome c release and caspase activation.

Visualization: The MOA Pathway
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Caption: Figure 1. The LYC-31138 cascade transforms mitochondrial hyperpolarization into a

lethal ROS signal specifically in metabolically stressed cells.

Technical Deep Dive: Anaplerosis & Selectivity
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Why does this kill only pathogenic cells?

Research utilizing 13C-Palmitate tracing has shown that alloreactive T cells rely heavily on fatty

acids to refill the TCA cycle (anaplerosis).

m2 Glutamate: Derived from Acetyl-CoA entering via anaplerotic pathways (FAO).

m4 Glutamate: Derived from standard TCA cycling.

LYC-31138 Impact: Treatment forces a collapse of the m2 glutamate fraction. The drug

effectively starves the anaplerotic drive, forcing cells back toward standard cycling (m4), which

the pathogenic phenotype cannot sustain, leading to energetic failure.

Data Summary: Metabolic Shift
Metabolic
Parameter

Naive T Cell
Pathogenic T Cell
(GVHD)

Pathogenic + LYC-
31138

ATP Synthase Activity Normal High Demand Inhibited

Mitochondrial

Potential (

)

Stable Elevated
Hyperpolarized

(>>160mV)

ROS Levels Low Moderate Lethal

Glutamate Isotopomer Balanced High m2 (Anaplerotic) Shift to m4 (Cycling)

Fate Survival Proliferation Apoptosis

Validated Experimental Protocols
Protocol A: Detecting Mitochondrial Hyperpolarization
(Mechanism Verification)
Objective: Confirm that LYC-31138 is acting via the ATPase-inhibition mechanism rather than

off-target toxicity. Principle:TMRE (Tetramethylrhodamine, ethyl ester) accumulates in

mitochondria in proportion to membrane potential. An increase in fluorescence indicates
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hyperpolarization (ATPase inhibition), whereas a decrease usually indicates uncoupling or

death.

Workflow:

Cell Culture: Isolate CD4+ T cells from murine spleen or human PBMCs.

Activation: Stimulate with anti-CD3/anti-CD28 dynabeads for 24–48 hours to induce the

pathogenic metabolic phenotype.

Treatment:

Control: DMSO Vehicle.

Experimental: LYC-31138 (5–10 µM).

Positive Control (Hyperpolarization): Oligomycin A (1 µM).

Negative Control (Depolarization): FCCP.

Incubation: 1 hour at 37°C.

Staining: Add TMRE (25 nM final concentration) for 20 minutes. Crucial: Do not wash cells if

using non-quenching mode; equilibrium is key.

Flow Cytometry: Measure fluorescence in the PE/R-Phycoerythrin channel.

Validation Criteria: LYC-31138 treated cells must show a right-shift (increased intensity)

compared to vehicle, mimicking Oligomycin.

Protocol B: 13C-Palmitate Metabolic Flux Analysis
Objective: Quantify the blockade of anaplerosis.[2]

Workflow:

Tracer Loading: Incubate T cells in media containing [U-13C16]palmitate conjugated to BSA.
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Drug Dosing: Add LYC-31138 (30 mg/kg equivalent in vivo or 5-10 µM in vitro) 1 hour post-

tracer.

Extraction: After 2–3 hours, harvest cells and perform methanol/chloroform/water extraction.

Derivatization: Convert polar metabolites to TBDMS derivatives for GC-MS.

GC-MS Analysis: Monitor Glutamate fragments.

Target: Calculate Mass Isotopomer Distribution (MID).

Success Metric: A significant reduction in the m+2 isotopomer fraction in LYC-31138
treated cells compared to vehicle indicates successful blockade of lipid-dependent

anaplerosis.

Visualization: Experimental Logic
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Caption: Figure 2. Parallel validation workflows to confirm bioenergetic modulation (Left) and

metabolic substrate shifting (Right).
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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